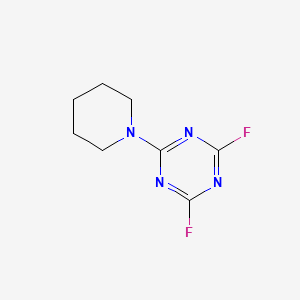
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a piperidin-1-yl group at the 6 position of the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4-difluoro-1,3,5-triazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4-Difluoro-6-methoxy-1,3,5-triazine: This compound has a methoxy group instead of a piperidin-1-yl group, leading to different chemical and biological properties.
2,6-Difluoro-4-methoxybenzaldehyde: Although not a triazine, this compound shares some structural similarities and can undergo similar chemical reactions.
2,4-Difluoro-6-(morpholin-4-yl)-1,3,5-triazine: This compound has a morpholin-4-yl group instead of a piperidin-1-yl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-1-yl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84875-66-1 |
|---|---|
Molecular Formula |
C8H10F2N4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2,4-difluoro-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H10F2N4/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2 |
InChI Key |
CJNAGQXKAVOECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



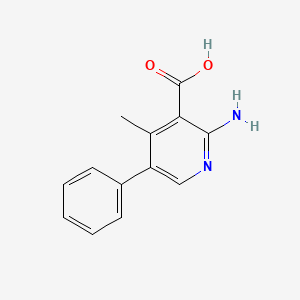
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)

![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
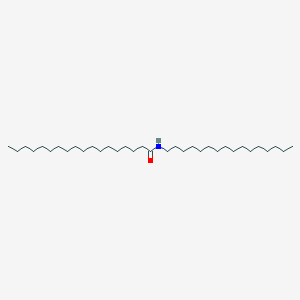
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
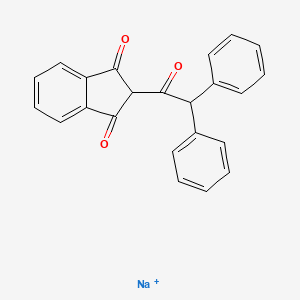
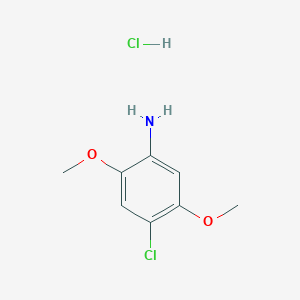

![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

